2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzonitrile
Description
2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzonitrile is a benzonitrile derivative featuring a cyclohexenone-amine substituent at the ortho position of the nitrile group. Its structural uniqueness arises from the conjugation of the electron-withdrawing nitrile group with the cyclohexenone moiety, which may influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-15(2)8-12(7-13(18)9-15)17-14-6-4-3-5-11(14)10-16/h3-7,17H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPVVOPDXTXQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC=C2C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163128 | |
| Record name | Benzonitrile, 2-((5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145657-28-9 | |
| Record name | Benzonitrile, 2-((5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145657289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 2-((5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzonitrile typically involves the reaction of 5,5-dimethyl-3-oxocyclohex-1-en-1-ylamine with benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomer: 4-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzonitrile
The para-substituted isomer, 4-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzonitrile (CAS 266306-19-8), shares the same molecular formula (C₁₅H₁₆N₂O) and functional groups but differs in the substitution pattern on the benzene ring. Key differences include:
- Synthetic Applications: The para isomer is documented as a precursor in synthesizing thiophene dicarboxylate derivatives (e.g., via reactions with bis(methaneylylidene)dimalononitrile) .
| Property | Ortho Isomer | Para Isomer |
|---|---|---|
| Substitution Position | Ortho | Para |
| Steric Hindrance | Higher | Lower |
| Synthetic Utility | Heterocyclic core formation | Thiophene-based systems |
Functional Group Analogs: Thiazolo-Pyrimidine Derivatives
Compounds such as (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) and (2Z)-2-(2,4,6-Trimethylbenzylidene) analog (11a) share the nitrile group and cyclohexenone-like motifs but incorporate additional heterocyclic systems (thiazolo-pyrimidine) . Key distinctions:
- Synthetic Routes : These analogs are synthesized via condensation of thiouracil derivatives with aromatic aldehydes in acetic anhydride/acetic acid, yielding fused heterocycles with higher molecular weights (~386–403 g/mol) compared to the simpler benzonitrile core of the target compound .
- Thermal Stability : Higher melting points (213–246°C) suggest enhanced crystallinity due to extended π-conjugation and hydrogen bonding from multiple carbonyl groups .
Substituent Variants: Chlorophenyl and Benzodioxin Derivatives
- 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile: This derivative replaces the cyclohexenone-amine group with a chlorophenyl-ethylamine substituent.
Physicochemical and Spectral Comparisons
Table: Key Spectral and Physical Data
Key Observations:
- Nitrile IR Stretches : The target compound’s nitrile group is expected to exhibit an IR stretch near ~2,200 cm⁻¹, consistent with analogs like 11a and 11b .
- Thermal Stability : Heterocyclic analogs (11a, 11b) show higher thermal stability than simpler benzonitriles, likely due to extended conjugation.
Biological Activity
The compound 2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzonitrile (C15H16N2O) is an organic molecule with a unique bicyclic structure that includes a cyclohexene moiety and an amino group attached to a benzonitrile. Its molecular weight is approximately 240.31 g/mol, and it has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C15H16N2O |
| Molecular Weight | 240.31 g/mol |
| Structural Features | Bicyclic structure, amino group, and benzonitrile moiety |
The compound's unique combination of functional groups contributes to its reactivity and biological properties, making it a valuable subject for further research.
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of 5,5-dimethyl-3-oxocyclohexenylamine with appropriate phenyl derivatives under controlled conditions to optimize yield and purity.
Anticancer Potential
Research into the biological activity of this compound reveals promising anticancer properties. In vitro studies have indicated that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) among others . The structure–activity relationship (SAR) indicates that modifications to the functional groups can significantly influence the anticancer efficacy.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. The compound's interaction with model bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) is currently under exploration. The minimum inhibitory concentrations (MICs) will be critical in determining its effectiveness against these pathogens .
While the specific targets of action for this compound remain largely unknown, ongoing research aims to elucidate its biochemical pathways. Initial hypotheses suggest that it may interact with nitrogen-containing nucleophiles, potentially influencing various cellular processes. Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is also crucial for assessing its therapeutic potential.
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that structurally similar compounds showed significant cytotoxicity against multiple cancer cell lines. The presence of electron-donating groups was correlated with increased activity against cancer cells .
- Antimicrobial Evaluation : Another research effort highlighted the need for further evaluation of MIC values against selected bacterial strains to establish a clearer understanding of the antimicrobial potential of this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
